4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a phenylsulfanylmethyl and a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Phenylsulfanylmethyl Group: This step involves the reaction of the benzamide with a phenylsulfanyl methylating agent, such as phenylmethylsulfanyl chloride, in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: The final step is the alkylation of the benzamide with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanylmethyl and pyridin-2-ylmethyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylsulfanylmethyl)-N-(pyridin-3-ylmethyl)benzamide
- 4-(phenylsulfanylmethyl)-N-(pyridin-4-ylmethyl)benzamide
- 4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)aniline
Uniqueness
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding properties and reactivity. The combination of the phenylsulfanylmethyl and pyridin-2-ylmethyl groups provides a distinct chemical environment that can be exploited for various applications.
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-24-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFRFECJHVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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